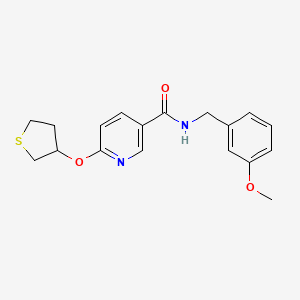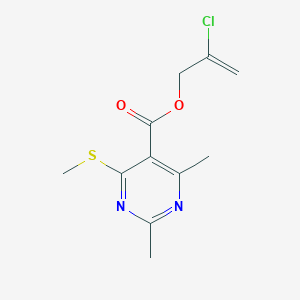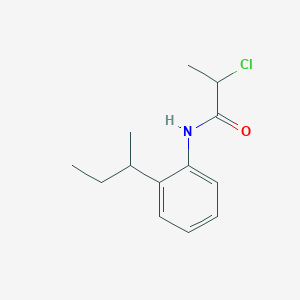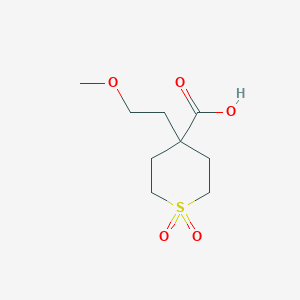
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds for various applications, including antitumor agents and selective extraction agents. For example, a method was developed for the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c, showcasing the potential for creating antitumor agents (Mondal et al., 2003). Similarly, polyether dicarboxylic acids with pseudo-18-crown-6 frameworks were synthesized for use in selective Pb(II) extraction, demonstrating the application in material science and environmental chemistry (Hayashita et al., 1999).
Chemical Transformations and Protecting Groups
Significant work has been done on developing new reagents and methodologies for chemical transformations. For instance, bis(2-methoxyethyl)aminosulfur trifluoride has been introduced as a broad-spectrum deoxofluorinating agent, offering a less thermally sensitive alternative for converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives (Lal et al., 1999). Additionally, the development of the carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), demonstrates innovation in synthetic chemistry, offering a versatile protecting group that can be removed under various conditions without affecting sensitive functional groups (Muranaka et al., 2011).
Molecular Design for Specific Applications
The molecular design of compounds for specific applications, such as selective ion transport and antimicrobial activity, has been explored. Studies on synthetic ionophores and their use as carriers for alkali metal ion transport through liquid membranes provide insights into the design of molecules for selective ion recognition and transport (Yamaguchi et al., 1988). Additionally, the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid for antimicrobial activities highlight the potential for designing new therapeutic agents (Noolvi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(2-methoxyethyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-14-5-2-9(8(10)11)3-6-15(12,13)7-4-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVURCUNVXMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

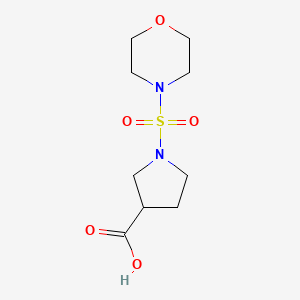
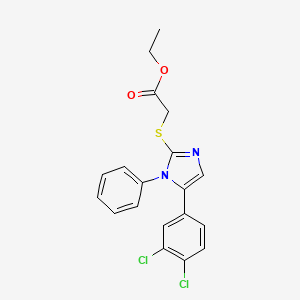
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
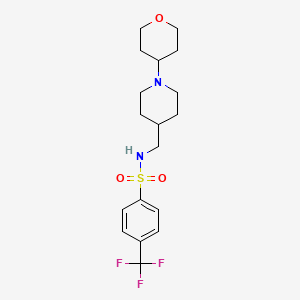
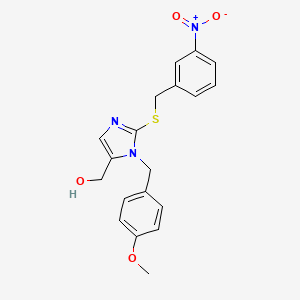
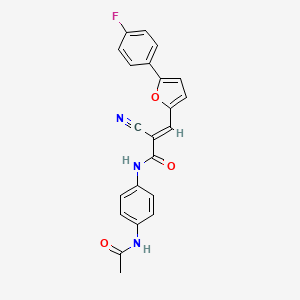
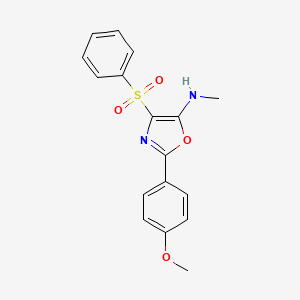
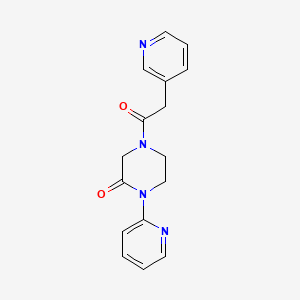
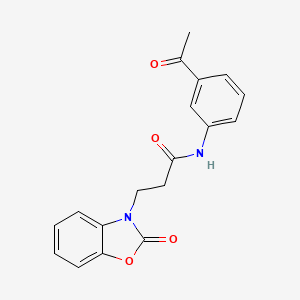
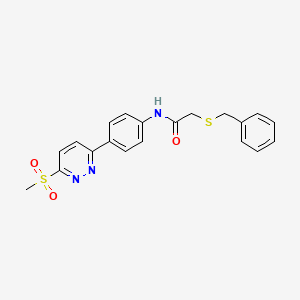
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
